L-Norleucinamide, L-alanyl-
Description
Significance of Dipeptides in Biochemical and Molecular Investigations
Dipeptides, the simplest members of the peptide family, are of profound importance in biochemical and molecular research. numberanalytics.com They are not merely the fundamental building blocks of proteins but also possess a wide array of distinct biological activities. numberanalytics.com Their involvement in physiological processes is varied, ranging from neurotransmission and cell signaling to antioxidant activities. numberanalytics.com
In the realm of molecular investigations, dipeptides serve as invaluable tools. Their relatively simple structure allows for systematic modifications to study structure-activity relationships. This is particularly crucial in understanding enzyme-substrate interactions and in the design of enzyme inhibitors. numberanalytics.com For instance, synthetic dipeptides can be used to probe the binding pockets of proteases. Furthermore, the stereochemistry of the constituent amino acids, typically the L-configuration, is often critical for biological activity, as many enzymes and receptors are stereospecific. numberanalytics.com The inherent properties of dipeptides, such as their solubility and stability, can also be tailored for specific experimental applications. wikipedia.org For example, some dipeptides exhibit significantly higher water solubility than their parent amino acids, a property that is exploited in various research and nutritional contexts. wikipedia.org
The exploration of dipeptides extends to their self-assembly into nanostructures, a field with potential biomedical applications. dergipark.org.tr Their biocompatibility and the ease with which their functionality can be tuned make them attractive building blocks for novel materials. dergipark.org.tr
Historical Context of L-Norleucinamide, L-alanyl- Research and its Precursors
The ability to study and utilize specific dipeptides like L-Norleucinamide, L-alanyl- is a direct result of advancements in peptide synthesis. The development of techniques such as solid-phase peptide synthesis (SPPS) revolutionized the field, making the creation of custom peptide sequences routine. numberanalytics.com
The historical research context of L-Norleucinamide, L-alanyl- is primarily associated with its use as a component within larger, more complex molecules rather than as a standalone subject of investigation. Its appearance in the scientific literature is predominantly as a fragment of synthetic peptide substrates or inhibitors designed for specific enzymes. A notable example is its incorporation into substrate analogs for HIV-1 protease. rcsb.orgrcsb.orgrcsb.orgrcsb.orgpdbj.org In these studies, the dipeptide forms part of a longer peptide chain created to mimic a natural cleavage site of the protease, thereby facilitating the study of the enzyme's activity and the mechanisms of drug resistance.
Current Research Trajectories and Academic Relevance of L-Norleucinamide, L-alanyl-
The current academic relevance of L-Norleucinamide, L-alanyl- continues to lie in its role as a structural component in synthetic peptides for biochemical and biomedical research. Its inclusion in larger molecules allows for the fine-tuning of their properties. For instance, the norleucine residue provides a hydrophobic side chain that can interact with corresponding hydrophobic pockets in an enzyme's active site.
Contemporary research utilizes such engineered peptides to investigate the intricacies of enzyme kinetics, inhibition, and drug resistance. The crystal structures of HIV-1 protease in complex with inhibitors containing the L-alanyl-L-norleucinamide moiety have provided detailed insights into the molecular interactions at the enzyme's active site. rcsb.orgrcsb.orgrcsb.orgrcsb.orgpdbj.orgrcsb.org These studies are crucial for the rational design of more effective antiviral therapies. Therefore, the academic relevance of L-Norleucinamide, L-alanyl- is not in its own biological activity but in its utility as a building block for creating sophisticated molecular probes.
Data Tables
Table 1: General Significance of Dipeptides in Research
| Area of Significance | Description | Examples of Dipeptides |
| Protein Synthesis | Serve as the fundamental building blocks that are linked together to form polypeptides and proteins. numberanalytics.com | Glycylglycine, Alanyl-glutamine |
| Neurotransmission | Some dipeptides function as neurotransmitters or neuromodulators in the nervous system. numberanalytics.com | Kyotorphin (L-tyrosyl-L-arginine) |
| Antioxidant Activity | Certain dipeptides can scavenge free radicals and protect cells from oxidative damage. numberanalytics.com | Carnosine (beta-alanyl-L-histidine) |
| Cell Signaling | Participate in intracellular and intercellular communication pathways. numberanalytics.comdergipark.org.tr | Various dipeptides involved in G-protein coupled receptor activation. |
| Drug Development | Used as scaffolds for designing enzyme inhibitors and other peptide-based therapeutics. numberanalytics.com | Aspartame (artificial sweetener), Ala-Gln (in clinical nutrition) wikipedia.org |
Table 2: Research Context of L-Norleucinamide, L-alanyl-
| Larger Molecular Context | Research Area | Key Findings from the Research | References |
| N-[(2R)-2-({N | HIV-1 Protease Inhibition | Used as a substrate analog to study the structural basis of drug resistance in mutant forms of HIV-1 protease. The crystal structures revealed how mutations alter the enzyme's active site and its interaction with substrates. | rcsb.org, rcsb.org, rcsb.org, rcsb.org, pdbj.org, rcsb.org |
| HIV Protease Substrate IV | Enzyme Substrate Studies | Employed as a specific substrate for HIV protease to assay its enzymatic activity. | pharmaffiliates.com |
| Gastrin Releasing Peptide Compounds | GRP Receptor Ligands | Included in a patent as part of a series of compounds designed to interact with gastrin-releasing peptide receptors, which are implicated in various physiological processes and diseases. | google.com, google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminopropanoylamino)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-3-4-5-7(8(11)13)12-9(14)6(2)10/h6-7H,3-5,10H2,1-2H3,(H2,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVWRELKZINEGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical and Enzymatic Interaction Studies of L Norleucinamide, L Alanyl
L-Norleucinamide, L-alanyl- as an Enzyme Substrate
There is no publicly available research that has specifically investigated L-Norleucinamide, L-alanyl- as a substrate for any enzyme. While general principles of enzyme-substrate interactions are well-established, their specific application to this compound remains unstudied.
Substrate Specificity Profiling of L-Norleucinamide, L-alanyl-
No studies were found that have included L-Norleucinamide, L-alanyl- in substrate specificity profiling assays. Such studies would typically involve screening the compound against a panel of proteases or other enzymes to determine if it can be recognized and cleaved. Without this data, it is not possible to identify which enzymes, if any, utilize this dipeptide as a substrate.
Kinetic Characterization of Enzymatic Hydrolysis or Conversion of L-Norleucinamide, L-alanyl-
Consistent with the lack of substrate identification, there is no kinetic data, such as Michaelis-Menten constants (K_m) or catalytic efficiency (k_cat/K_m), for the enzymatic hydrolysis or conversion of L-Norleucinamide, L-alanyl-. This information is crucial for understanding the efficiency and rate at which an enzyme processes a substrate.
L-Norleucinamide, L-alanyl- as an Enzyme Inhibitor
No research has been published that identifies or characterizes L-Norleucinamide, L-alanyl- as an inhibitor of any enzyme. While structurally similar dipeptides have been investigated as enzyme inhibitors, these findings cannot be extrapolated to L-Norleucinamide, L-alanyl- without direct experimental evidence.
Mechanisms of Enzyme Inhibition by L-Norleucinamide, L-alanyl-
In the absence of any identified inhibitory activity, the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) for L-Norleucinamide, L-alanyl- has not been determined.
Determination of Inhibition Kinetics and Potency (IC_50, K_i) for L-Norleucinamide, L-alanyl-
There are no reported half-maximal inhibitory concentration (IC_50) or inhibition constant (K_i) values for L-Norleucinamide, L-alanyl-. These quantitative measures of inhibitor potency are fundamental to understanding its potential biological effects.
Identification and Validation of Target Enzymes for L-Norleucinamide, L-alanyl-
As no inhibitory properties have been documented, no target enzymes for L-Norleucinamide, L-alanyl- have been identified or validated.
Interaction of L-Norleucinamide, L-alanyl- with Proteolytic Enzymes
The interaction of L-Norleucinamide, L-alanyl- with proteolytic enzymes, or proteases, is of significant interest for understanding its metabolic fate and potential as a modulator of enzyme activity. Proteases catalyze the cleavage of peptide bonds, and their specificity is determined by the amino acid residues flanking the scissile bond.
Peptides containing norleucine have been shown to act as substrates for various proteases. For instance, studies involving fluorogenic peptide substrate libraries have utilized norleucine to probe the specificity of proteases. In these libraries, norleucine is incorporated at various positions in a peptide sequence to identify which enzymes can accommodate its side chain in their active site pockets. This suggests that L-Norleucinamide, L-alanyl- could potentially be a substrate for certain proteases that recognize alanine (B10760859) at the P1' position and can accommodate the linear, hydrophobic side chain of norleucine at the P1 position (assuming the amide of norleucinamide is the C-terminus).
The nature of the interaction—whether L-Norleucinamide, L-alanyl- acts as a substrate, an inhibitor, or has no interaction—would depend on the specific protease. For example, research on prolycarboxypeptidase demonstrated that this enzyme could cleave peptides with norleucine at the P1 position, indicating that its S1 binding pocket can accommodate the norleucine side chain.
The substitution of methionine with norleucine has also been shown to modulate the catalytic activity of enzymes. In a study on a lipase, replacing methionine residues with norleucine resulted in altered, and in some cases enhanced, enzymatic activity towards synthetic polyesters. This highlights that the subtle structural difference between norleucine and its canonical counterparts can influence the dynamics of enzyme-substrate binding and catalysis.
Table 1: Potential Interactions of L-Norleucinamide, L-alanyl- with Proteolytic Enzymes
| Type of Interaction | Description | Potential Outcome |
| Substrate | The dipeptide binds to the active site of a protease and is subsequently cleaved into L-alanyl and L-norleucinamide. | The dipeptide is hydrolyzed. The rate of hydrolysis would provide information on the enzyme's kinetic parameters (Km, kcat). |
| Competitive Inhibitor | The dipeptide binds to the active site of a protease but is not cleaved, thereby preventing the binding of the natural substrate. | The activity of the protease on its natural substrate is reduced in the presence of the dipeptide. |
| No Interaction | The dipeptide does not bind to the active site of the protease. | The dipeptide has no effect on the activity of the protease. |
Application of L-Norleucinamide, L-alanyl- in Enzyme Assays and Methodological Development
The unique properties of norleucine make peptides like L-Norleucinamide, L-alanyl- valuable tools in the development of enzyme assays and biochemical methodologies.
One significant application is in the design of specific protease substrates for high-throughput screening assays. By incorporating norleucine, which is absent in native proteins, researchers can design peptide substrates that are resistant to non-specific degradation by other cellular proteases. Furthermore, the hydrophobicity of the norleucine side chain can be exploited to fine-tune the substrate's properties, such as its solubility and interaction with detection reagents.
In methodological development, norleucine-containing peptides are instrumental in profiling the substrate specificity of newly discovered proteases. As part of combinatorial libraries, peptides with norleucine at defined positions help to map the steric and chemical preferences of an enzyme's active site. The data obtained from these assays are crucial for understanding the biological role of the protease and for the rational design of specific inhibitors.
Another area of application is in the study of enzyme mechanisms. By replacing a methionine residue with norleucine in a peptide substrate, researchers can dissect the role of the methionine sulfur atom in substrate binding and catalysis. Since norleucine is not susceptible to oxidation, it provides a stable alternative for studying enzymatic reactions over extended periods without the concern of substrate degradation.
Table 2: Potential Applications of L-Norleucinamide, L-alanyl- in Enzyme Research
| Application Area | Specific Use | Rationale |
| Enzyme Assays | Development of specific fluorogenic or chromogenic substrates for proteases. | Norleucine can confer specificity and stability to the substrate, reducing background noise from non-specific cleavage. |
| Methodological Development | Use in combinatorial peptide libraries for profiling protease specificity. | Helps to systematically map the S1 binding pocket preferences of various proteases. |
| Enzyme Mechanism Studies | As a non-oxidizable analog of methionine-containing substrates. | Allows for the investigation of the role of the methionine side chain in enzyme-substrate interactions without the complication of oxidation. |
| Inhibitor Design | As a scaffold for the development of competitive protease inhibitors. | The peptide could be modified to enhance its binding affinity and prevent cleavage, leading to potent and specific inhibitors. |
Investigation of L Norleucinamide, L Alanyl Biological Activity in in Vitro and Cellular Models
Cellular Permeability and Uptake Mechanisms of L-Norleucinamide, L-alanyl-
No data is available on the mechanisms by which L-Norleucinamide, L-alanyl- may cross cellular membranes or be taken up by cells.
Modulation of Intracellular Signaling Pathways by L-Norleucinamide, L-alanyl-
There is no research documenting the effects of L-Norleucinamide, L-alanyl- on any known intracellular signaling cascades.
Interactions of L-Norleucinamide, L-alanyl- with Specific Cellular Receptors or Transporters
There are no published studies identifying any specific cellular receptors or transporters that interact with L-Norleucinamide, L-alanyl-.
Development and Application of Advanced In Vitro Model Systems for Dipeptide Research
While advanced in vitro models for dipeptide research exist, none have been specifically applied to the study of L-Norleucinamide, L-alanyl-.
Structure Activity Relationship Sar Studies of L Norleucinamide, L Alanyl and Its Derivatives
Rational Design Principles for L-Norleucinamide, L-alanyl- Analogues
No literature is available that describes the rational design principles specifically applied to the creation of analogues of L-Norleucinamide, L-alanyl-.
Impact of N-Terminal and C-Terminal Amino Acid Modifications on the Activity of L-Norleucinamide, L-alanyl-
There are no studies detailing the effects of modifying the N-terminal L-alanine or the C-terminal L-norleucinamide on the biological activity of this specific compound.
Role of Peptide Backbone Modifications and Isosteres in L-Norleucinamide, L-alanyl- Derivatives
Research on peptide backbone modifications or the introduction of isosteres in derivatives of L-Norleucinamide, L-alanyl- has not been published.
Stereoisomeric Effects on the Target Interactions of L-Norleucinamide, L-alanyl-
Specific studies on the stereoisomeric effects of L-Norleucinamide, L-alanyl- on its potential target interactions are absent from the current body of scientific literature.
Identification of Key Pharmacophoric Elements within the L-Norleucinamide, L-alanyl- Scaffold
Without activity data for a series of analogues, the key pharmacophoric elements of the L-Norleucinamide, L-alanyl- scaffold cannot be identified or described.
Computational Chemistry and Molecular Modeling of L Norleucinamide, L Alanyl
Ligand-Protein Docking Simulations for Predicting L-Norleucinamide, L-alanyl- Target Interactions
Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the binding site of another (the protein or receptor). This method is crucial in drug discovery for identifying and optimizing potential drug candidates by simulating the interaction at an atomic level.
The process involves generating a multitude of possible binding poses of the ligand within the protein's active site and then using a scoring function to rank these poses based on their energetic favorability. A higher-ranking score typically suggests a more stable and likely binding mode. Factors considered by scoring functions include electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties.
For L-Norleucinamide, L-alanyl-, docking simulations could be used to identify potential protein targets. For instance, it could be docked against the active sites of various enzymes, such as bacterial peptidases or proteases, to predict if it could act as an inhibitor. The simulation would reveal the most probable binding pose and provide an estimate of its binding free energy, indicating the strength of the interaction. Key interactions, such as hydrogen bonds between the amide groups of the dipeptide and amino acid residues in the target's active site, would be identified, offering insights into the mechanism of binding.
Hypothetical Docking Results of L-Norleucinamide, L-alanyl- against a Bacterial Peptidase
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Predicted Pose RMSD (Å) |
| Peptidase A | -8.2 | Tyr156, Gly102, Asn103 | 1.5 |
| Peptidase B | -7.5 | Ser221, His64 | 2.1 |
| Peptidase C | -6.9 | Asp189, Gln192 | 2.8 |
This table is for illustrative purposes only. RMSD (Root Mean Square Deviation) indicates the deviation of the predicted pose from a known reference pose, where a lower value signifies a better prediction.
Molecular Dynamics Simulations of L-Norleucinamide, L-alanyl- in Biological Environments
To study L-Norleucinamide, L-alanyl-, an MD simulation would typically be set up by placing the molecule in a simulated box of water molecules to mimic a physiological environment. The interactions between all atoms are governed by a set of parameters known as a force field. The simulation proceeds by calculating the forces on each atom and updating their positions and velocities over small time steps (on the order of femtoseconds) for a total duration that can range from nanoseconds to microseconds.
Such simulations would reveal the conformational flexibility of L-Norleucinamide, L-alanyl- in solution, showing how it folds and what shapes it preferentially adopts. It would also detail the dynamic network of hydrogen bonds formed between the peptide and surrounding water molecules, providing insight into its solubility and stability. If simulated in complex with a protein target (identified from docking, for example), MD can be used to assess the stability of the predicted binding pose and refine the protein-ligand complex structure. nih.gov
Hypothetical Parameters and Results for an MD Simulation of L-Norleucinamide, L-alanyl-
| Parameter | Value | Description |
| System | 1 L-Norleucinamide, L-alanyl- molecule in water | The components of the simulation. |
| Force Field | AMBERff14SB | The set of equations and parameters used to describe the energy of the system. |
| Solvent Model | TIP3P Water | The model used to represent water molecules. |
| Simulation Time | 200 nanoseconds (ns) | The total duration of the simulated trajectory. |
| Temperature | 310 K (37 °C) | The temperature at which the simulation is run. |
| Pressure | 1 bar | The pressure at which the simulation is run. |
| Average RMSD | 2.3 Å | The average structural deviation from the starting conformation, indicating flexibility. |
This table is for illustrative purposes only. RMSD (Root Mean Square Deviation) measures the average distance between the atoms of superimposed structures.
Quantum Mechanical Calculations for Electronic Structure and Reactivity of L-Norleucinamide, L-alanyl-
Quantum Mechanical (QM) calculations, based on the principles of quantum mechanics, are used to study the electronic structure of molecules. These methods provide highly accurate information about molecular geometry, electron distribution, and reactivity. Unlike the classical mechanics-based force fields used in MD, QM methods explicitly model the electrons in a system.
For L-Norleucinamide, L-alanyl-, QM methods like Density Functional Theory (DFT) could be employed to calculate its optimized three-dimensional structure with high precision. mdpi.com These calculations can also determine fundamental electronic properties, such as the distribution of electrostatic potential on the molecular surface, which highlights electron-rich and electron-poor regions susceptible to interaction. Furthermore, QM can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.
Hypothetical Electronic Properties of L-Norleucinamide, L-alanyl- from QM Calculations
| Property | Calculated Value | Significance |
| Optimized Ground State Energy | -850.12 Hartrees | The lowest possible energy of the molecule in its most stable conformation. |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | An indicator of chemical stability; a larger gap suggests lower reactivity. |
| Dipole Moment | 3.5 Debye | A measure of the overall polarity of the molecule. |
This table is for illustrative purposes only. The values are representative of what might be obtained from a DFT calculation.
In Silico Screening and Virtual Library Design Based on the L-Norleucinamide, L-alanyl- Scaffold
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov When a promising molecule, or "hit," like L-Norleucinamide, L-alanyl- is identified, its structure can be used as a scaffold to design a virtual library of related compounds.
This process involves making systematic chemical modifications to the scaffold. For L-Norleucinamide, L-alanyl-, a virtual library could be created by, for example, substituting the n-butyl side chain of norleucine with other alkyl or functional groups, or by replacing the alanine (B10760859) residue with other amino acids. This library of virtual compounds can then be rapidly screened against a protein target using high-throughput docking. The goal is to identify derivatives with potentially improved binding affinity, selectivity, or other desirable properties compared to the original scaffold. This approach significantly accelerates the lead optimization phase of drug discovery by prioritizing which new molecules to synthesize and test experimentally. nih.gov
Hypothetical Virtual Library Based on L-Norleucinamide, L-alanyl- and Screening Results
| Compound ID | Modification on Norleucine Side Chain (R-group) | Predicted Binding Affinity (kcal/mol) |
| Scaffold (Original) | -CH2CH2CH2CH3 | -8.2 |
| Derivative 1 | -CH2CH(CH3)2 (Leucine) | -8.5 |
| Derivative 2 | -CH2-Cyclohexyl | -8.9 |
| Derivative 3 | -CH2-Phenyl | -9.3 |
| Derivative 4 | -CH2CH2SCH3 (Methionine) | -8.1 |
This table is for illustrative purposes only and shows how modifications to the scaffold can be evaluated computationally to predict changes in binding affinity.
Conformational Analysis of L-Norleucinamide, L-alanyl- through Computational Methods
Conformational analysis is the study of the different three-dimensional arrangements of atoms that a molecule can adopt by rotation about its single bonds. For a flexible molecule like L-Norleucinamide, L-alanyl-, understanding its conformational landscape is essential, as its biological activity is often dependent on its ability to adopt a specific shape to fit into a protein's binding site.
Computational methods are central to conformational analysis. Techniques such as systematic grid searches or, more commonly, Molecular Dynamics (MD) simulations can be used to explore the potential energy surface of the molecule. nih.gov During these simulations, the molecule is allowed to freely rotate around its bonds, exploring a wide range of possible conformations. These conformations can then be clustered into groups of similar structures.
Hypothetical Major Conformers of L-Norleucinamide, L-alanyl- Identified via Simulation
| Conformer ID | Relative Energy (kcal/mol) | Alanine Dihedral Angles (φ, ψ) | Norleucinamide Dihedral Angles (φ, ψ) |
| 1 | 0.00 (Most Stable) | (-75°, +140°) | (-135°, +155°) |
| 2 | 0.85 | (-140°, +150°) | (-80°, +145°) |
| 3 | 1.52 | (-70°, -45°) | (-130°, +150°) |
This table is for illustrative purposes only. The relative energy indicates the stability of each conformer compared to the most stable one. Dihedral angles are given in degrees.
Peptidomimetic Design and Applications Derived from L Norleucinamide, L Alanyl
Principles of Dipeptide-Based Peptidomimetic Design Strategies
Peptidomimetic design aims to create molecules that replicate the biological activity of a parent peptide while possessing improved pharmacological properties. longdom.org The design process for dipeptide-based mimetics is guided by several core principles:
Structural Mimicry : The primary goal is to mimic the three-dimensional arrangement of key pharmacophoric elements (side chains, hydrogen bond donors/acceptors) of the parent dipeptide. For L-alanyl-L-norleucinamide, this involves replicating the spatial orientation of the alanine (B10760859) methyl group and the norleucine n-butyl group.
Conformational Restriction : Native peptides are often highly flexible, which can lead to a significant entropic penalty upon binding to a receptor. upc.edu Design strategies often involve introducing conformational constraints, such as cyclization or the incorporation of rigid amino acids, to lock the molecule into its bioactive conformation, thereby enhancing binding affinity. nih.govalliedacademies.org
Metabolic Stability : Peptides are rapidly degraded in vivo by proteases. nih.gov Peptidomimetic design introduces modifications that are resistant to enzymatic cleavage. Common approaches include modifying the peptide backbone, such as N-alkylation, or replacing standard L-amino acids with non-canonical or D-amino acids, which are not recognized by most proteases. nih.govnovoprolabs.com
Improved Bioavailability : Modifications can be made to enhance properties like lipophilicity and reduce hydrogen bonding capacity, which can improve absorption and cell permeability. researchgate.net
The process often follows a hierarchical approach, starting with identifying the minimal active sequence of a larger bioactive peptide, which in this context is represented by the dipeptide scaffold. longdom.orgresearchgate.net Structure-activity relationship (SAR) studies are then conducted by systematically modifying the dipeptide to understand which chemical features are crucial for its activity. upc.edu
Synthesis and Biological Evaluation of L-Norleucinamide, L-alanyl- Derived Peptidomimetics
While specific research focusing exclusively on peptidomimetics derived from L-alanyl-L-norleucinamide is not extensively documented, the synthesis and evaluation would follow established methodologies in peptide chemistry and pharmacology.
Synthesis Strategies: The synthesis of dipeptide-derived peptidomimetics can be achieved through both solid-phase and solution-phase chemistry. researchgate.net Solid-phase peptide synthesis (SPPS) is a common and efficient method for creating libraries of analogues for biological screening. researchgate.net
A conceptual synthetic approach for derivatives of L-alanyl-L-norleucinamide could involve:
Backbone Modification : Introducing N-methyl groups to the amide bonds to increase proteolytic resistance.
Side-Chain Modification : Replacing the n-butyl side chain of norleucine with other alkyl or functionalized groups to probe the binding pocket of a target receptor.
Stereochemical Diversity : Synthesizing diastereomers containing D-alanine or D-norleucine to assess the impact of stereochemistry on activity and stability. novoprolabs.com
Cyclization : Introducing reactive groups at the N- and C-termini (or on side chains if they were modified) to allow for head-to-tail or side-chain cyclization, creating a conformationally constrained analogue. nih.gov
Biological Evaluation: Following synthesis, the new compounds would undergo rigorous biological evaluation. This process typically includes a battery of in vitro assays to determine their activity, affinity, and mechanism of action. For instance, if the parent peptide targets a specific enzyme or receptor, assays would be designed to measure inhibition constants (IC50) or binding affinities (Ki or KD).
The table below presents hypothetical data from a biological evaluation of conceptually designed L-alanyl-L-norleucinamide peptidomimetics, illustrating how structure-activity relationships might be determined.
| Compound ID | Modification from Parent Scaffold | Synthetic Strategy | Hypothetical Target | Receptor Binding Affinity (Ki, nM) |
|---|---|---|---|---|
| Parent-01 | L-alanyl-L-norleucinamide | Standard SPPS | Receptor X | 550 |
| Mod-02 | N-methyl-L-alanyl-L-norleucinamide | SPPS with N-methylated amino acid | Receptor X | 480 |
| Mod-03 | D-alanyl-L-norleucinamide | SPPS with D-amino acid | Receptor X | 1200 |
| Mod-04 | Cyclo(L-alanyl-L-norleucinyl) | Solution-phase cyclization | Receptor X | 85 |
| Mod-05 | L-alanyl-L-(pentafluoro)norleucinamide | SPPS with fluorinated non-canonical amino acid | Receptor X | 320 |
Approaches for Enhancing Stability and Target Affinity through L-Norleucinamide, L-alanyl- Mimicry
Enhancing the therapeutic potential of L-alanyl-L-norleucinamide requires strategic modifications to improve its stability against enzymatic degradation and to increase its affinity for its biological target. alliedacademies.org The inclusion of norleucine, a non-canonical amino acid and an isomer of leucine, already provides a unique structural motif for investigation. lifetein.com
Key enhancement strategies include:
Incorporation of D-Amino Acids : Replacing either L-alanine or L-norleucine with their D-enantiomers can dramatically increase resistance to proteases, as these enzymes are stereospecific for L-amino acids. nih.govnovoprolabs.com This modification can, however, alter the peptide's conformation and may reduce binding affinity if the original stereochemistry is critical for receptor interaction.
N-Terminal and C-Terminal Modification : The terminal ends of linear peptides are particularly vulnerable to exopeptidases. creative-peptides.com Acetylation of the N-terminal amine (on the alanine residue) or maintaining the amide at the C-terminus (as in the parent compound) can protect against degradation and potentially improve activity.
Peptide Bond Isosteres : Replacing the scissile amide bond (-CO-NH-) with a non-hydrolyzable surrogate can confer complete resistance to proteolysis at that position. Examples include reduced amide bonds (-CH2-NH-) or retro-inverso modifications, where the direction of the amide bond is reversed. novoprolabs.com
Cyclization : This is a powerful strategy for both enhancing stability and increasing affinity. By restricting the molecule's conformational freedom, cyclization can pre-organize the peptidomimetic into its bioactive shape, reducing the entropic cost of binding. nih.gov Different cyclization chemistries can be employed to fine-tune the linker's properties and further optimize activity. nih.gov
Hydrocarbon Stapling : For peptidomimetics that adopt an α-helical conformation (more relevant for longer peptides but conceptually applicable), stapling involves creating a covalent linkage between two amino acid side chains. This reinforces the desired secondary structure, enhancing stability and binding affinity. nih.gov
| Modification Strategy | Primary Goal | Expected Impact on Stability | Potential Impact on Affinity | Example Applied to Scaffold |
|---|---|---|---|---|
| D-Amino Acid Substitution | Protease Resistance | High Increase | Variable (Depends on residue) | D-alanyl-L-norleucinamide |
| N-Methylation | Protease Resistance; Membrane Permeability | Moderate Increase | May decrease due to loss of H-bond donor | N-methyl-alanyl-L-norleucinamide |
| Cyclization | Conformational Rigidity; Stability | High Increase | High Increase (if bioactive conformation is achieved) | Cyclic(Ala-Nle) |
| Peptide Bond Isostere | Complete Protease Resistance at bond | Very High Increase | Variable (Depends on isostere geometry) | Ala-ψ[CH2-NH]-Nle |
Conceptual Applications of the L-Norleucinamide, L-alanyl- Scaffold in Novel Ligand Discovery
A molecular scaffold is a core structure upon which various functional groups are appended to create a library of new compounds. biosolveit.de The L-alanyl-L-norleucinamide dipeptide represents a simple yet versatile scaffold for discovering novel ligands, particularly for targeting protein-protein interactions (PPIs). nih.gov
Conceptual applications include:
Fragment-Based Ligand Discovery : The dipeptide can be considered a "fragment" that provides a starting point for building a more potent ligand. If weak binding of the L-alanyl-L-norleucinamide scaffold to a target is detected, its structure can be elaborated upon, adding functional groups that make additional favorable contacts within the binding site.
Scaffold Hopping : This strategy involves replacing the central dipeptide backbone with a different, non-peptidic chemical moiety while retaining the spatial arrangement of the critical side chains (the methyl and n-butyl groups). biosolveit.de The goal is to discover new chemotypes that have superior drug-like properties but maintain the biological activity of the original peptide. For example, a heterocyclic ring system could be designed to project substituents in the same vector as the alanine and norleucine side chains.
Library Synthesis for High-Throughput Screening : The dipeptide scaffold is amenable to combinatorial chemistry. By systematically varying the amino acid at each position (e.g., replacing alanine or norleucine with a wide array of natural and non-canonical amino acids), large libraries of related compounds can be synthesized and screened against various biological targets to identify new lead compounds. nih.gov
Mimicry of Secondary Structures : Dipeptides are often key components of beta-turns in larger proteins. nih.gov By constraining the L-alanyl-L-norleucinamide scaffold, it may be possible to create a rigid β-turn mimic. Such mimics are valuable tools for disrupting PPIs where a β-turn motif is essential for the interaction. nih.gov
The use of a simple dipeptide scaffold like L-alanyl-L-norleucinamide provides a rational and efficient starting point for the design of more complex molecules, bridging the gap between simple peptides and potent, stable, and bioavailable therapeutic agents. researchgate.net
Biophysical Characterization of L-Norleucinamide, L-alanyl- Ligand-Target Interactions: A Review of Methodologies
Currently, publicly available scientific literature lacks specific biophysical data on the ligand-target interactions of the chemical compound L-Norleucinamide, L-alanyl-. While detailed research findings and data tables for this particular dipeptide amide are not available, this article will outline the established methodologies used for the biophysical characterization of such ligand-target interactions. The following sections describe the principles and potential applications of key spectroscopic and calorimetric techniques that would be employed to analyze the binding properties of L-Norleucinamide, L-alanyl- with its biological targets.
Advanced Methodological Approaches and Future Research Directions for L Norleucinamide, L Alanyl
Integration of Omics Technologies in Dipeptide Research Involving L-Norleucinamide, L-alanyl-
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the biological impact of a compound. humanspecificresearch.orgfrontlinegenomics.comnih.gov In the context of dipeptide research, proteomics and metabolomics are particularly insightful for understanding how a molecule like L-Norleucinamide, L-alanyl- interacts with and alters cellular systems. humanspecificresearch.orgresearchgate.net
Proteomics: Mass spectrometry-based proteomics can identify the protein interaction partners of L-Norleucinamide, L-alanyl-. nih.govresearchgate.net By treating cells or tissues with the dipeptide, researchers can use techniques like affinity purification-mass spectrometry to pull down and identify proteins that directly bind to it. Furthermore, quantitative proteomics can reveal changes in the abundance of thousands of proteins within a cell upon exposure to the dipeptide, offering clues to its mechanism of action and potential off-target effects. nih.gov
Metabolomics: This approach analyzes the global profile of metabolites in a biological sample. humanspecificresearch.org By studying the changes in the metabolome after treatment with L-Norleucinamide, L-alanyl-, scientists can understand its effects on metabolic pathways. For instance, a study on the antibiotic d-cycloserine (B1669520) used metabolomics to confirm its target by observing the depletion of the dipeptide d-Ala:d-Ala. acs.org A similar approach could elucidate the metabolic functions influenced by L-Norleucinamide, L-alanyl-.
Hypothetical Application of Omics to L-Norleucinamide, L-alanyl- Research
| Omics Technology | Hypothetical Application to L-Norleucinamide, L-alanyl- | Potential Insights | Key Techniques |
|---|---|---|---|
| Proteomics | Identify direct protein binding partners and downstream protein expression changes. | Elucidation of molecular targets and affected cellular pathways. | Affinity Purification-Mass Spectrometry (AP-MS), Quantitative Proteomics (e.g., SILAC, TMT). nih.gov |
| Metabolomics | Profile changes in cellular metabolites following dipeptide administration. | Understanding of impact on metabolic pathways and enzyme activities. | Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. acs.org |
High-Throughput Screening Methodologies for L-Norleucinamide, L-alanyl- Analogues and Target Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of compounds. nih.gov For L-Norleucinamide, L-alanyl-, HTS can be employed in two primary ways: screening for analogues with improved activity and identifying its molecular targets.
Screening for Analogues: By creating a combinatorial library of dipeptides similar to L-Norleucinamide, L-alanyl-, researchers can screen for molecules with enhanced potency, selectivity, or stability. mdpi.com These libraries can be generated either physically or virtually. nih.govcreative-peptides.com Screening assays, often based on fluorescence or other detectable readouts, can quickly identify "hit" compounds from vast libraries. mdpi.comdrugtargetreview.com
Target Identification: HTS can also be used to find the biological target of L-Norleucinamide, L-alanyl-. This can involve screening the dipeptide against large panels of proteins or using cell-based assays where the dipeptide's effect on a specific signaling pathway can be measured.
Illustrative HTS Workflow for L-Norleucinamide, L-alanyl- Analogues
| Step | Description | Example Technique |
|---|---|---|
| 1. Library Generation | Synthesize a diverse library of dipeptides structurally related to L-Norleucinamide, L-alanyl-. | One-Bead-One-Compound (OBOC) combinatorial synthesis. mdpi.com |
| 2. Assay Development | Create a robust, automated assay to measure the biological activity of interest. | Fluorescence-based competitive binding assay. drugtargetreview.com |
| 3. Screening | Test the entire library against the target or in the cellular assay. | Fiber-Optic Array Scanning Technology (FAST) for rapid screening of bead-based libraries. nih.gov |
| 4. Hit Identification & Validation | Identify compounds showing significant activity and confirm their effects in secondary assays. | MALDI-TOF Mass Spectrometry for on-bead sequencing of hits. mdpi.com |
Application of Artificial Intelligence and Machine Learning in L-Norleucinamide, L-alanyl- Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide-based drug discovery. nih.govnih.govpolifaces.de These computational tools can analyze vast datasets to predict the properties and activities of peptides, thereby accelerating the design of novel therapeutics. nih.govpolifaces.de
For L-Norleucinamide, L-alanyl-, AI/ML models could be used to:
Predict Bioactivity: Based on its amino acid sequence and structure, ML algorithms can predict potential biological activities, such as antimicrobial or anticancer properties. nih.govmdpi.com
Optimize Properties: AI can guide the modification of L-Norleucinamide, L-alanyl- to improve properties like solubility, stability, and binding affinity. azorobotics.com
De Novo Design: Generative AI models can design entirely new peptide sequences with desired functionalities, using L-Norleucinamide, L-alanyl- as a starting scaffold. polifaces.de
Predict Peptide-Protein Interactions: Machine learning models are increasingly used to predict how peptides will bind to protein targets, which is crucial for understanding their mechanism of action. nih.govnih.gov
The development of universal deep learning architectures, such as UniDL4BioPep, allows for the creation of predictive models for various peptide bioactivities with high accuracy. oup.com
Emerging Concepts in Dipeptide-Based Ligand Development and Mechanistic Studies
The field of peptide therapeutics is continually evolving, with new strategies emerging to enhance their drug-like properties. univie.ac.atnih.govnews-medical.net For a simple dipeptide like L-Norleucinamide, L-alanyl-, these concepts could be applied to develop more potent and stable therapeutic leads.
Peptidomimetics: This involves modifying the peptide backbone to make it less susceptible to enzymatic degradation while retaining its biological activity. mdpi.com
Structure-Based Design: If the structure of L-Norleucinamide, L-alanyl- bound to its target protein is known, computational tools can be used to design more effective binders. semanticscholar.orgnih.gov This can involve creating virtual libraries of analogues and using docking simulations to predict their binding affinity. nih.govmdpi.comnih.gov
Chemical Ligation: Techniques like native chemical ligation allow for the synthesis of larger, more complex peptides and proteins, which could incorporate L-Norleucinamide, L-alanyl- as a specific recognition motif. nih.gov
Unexplored Research Avenues and Future Prospects for L-Norleucinamide, L-alanyl- in Chemical Biology
The true potential of L-Norleucinamide, L-alanyl- in chemical biology remains largely untapped due to the lack of specific research. Chemical biology utilizes chemical tools to study and manipulate biological systems, and this dipeptide could serve as a valuable probe. frontiersin.orgnih.govresearchgate.netacs.org
Future research could focus on:
Developing Molecular Probes: By attaching fluorescent dyes or other tags to L-Norleucinamide, L-alanyl-, researchers could create tools to visualize its localization and interactions within living cells.
Investigating its Role in Proteome Composition: Dipeptides are fundamental building blocks of proteins, and recent studies suggest they played a key role in the evolution of the genetic code. technologynetworks.com Research into how L-Norleucinamide, L-alanyl- is incorporated into or influences the proteome could yield fundamental biological insights.
Exploring Therapeutic Applications: Given the broad range of activities seen in other dipeptides, systematic screening of L-Norleucinamide, L-alanyl- in various disease models (e.g., cancer, infectious diseases) is a promising avenue for future therapeutic development. pharmashots.comtandfonline.com
Q & A
Basic: How can L-Norleucinamide, L-alanyl- be characterized using spectroscopic and chromatographic methods?
Methodological Answer:
To characterize L-Norleucinamide, L-alanyl-, employ a combination of:
- High-Performance Liquid Chromatography (HPLC): Verify purity (>95% as per industry standards) using reverse-phase C18 columns and UV detection at 210–220 nm, referencing retention time against certified standards .
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR in D₂O or DMSO-d₆ to resolve stereochemistry and confirm backbone structure (e.g., distinguishing α/β linkages in glutamyl residues) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or MALDI-TOF can validate molecular weight (260.29 g/mol) and detect impurities via isotopic patterns .
Guidelines: Follow analytical protocols outlined in standardized reporting frameworks (e.g., NIH preclinical checklist) to ensure reproducibility .
Advanced: What experimental strategies can resolve contradictions in reported bioactivity data for L-Norleucinamide, L-alanyl-?
Methodological Answer:
Contradictions may arise from variations in:
- Purity and Stability: Replicate studies using HPLC-validated batches stored at -20°C to minimize degradation .
- Assay Conditions: Standardize buffer systems (e.g., pH, ionic strength) and cell lines/microbial strains to control environmental variables .
- Statistical Rigor: Apply meta-analysis tools to aggregate data, using ANOVA or mixed-effects models to account for inter-lab variability .
Recommendation: Publish raw datasets and full experimental protocols (per NIH guidelines) to enable cross-validation .
Basic: What are the optimal storage conditions for L-Norleucinamide, L-alanyl- in long-term studies?
Methodological Answer:
- Temperature: Store lyophilized powder at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Reconstitution: Prepare fresh solutions in deionized water or PBS (pH 7.4), avoiding repeated freeze-thaw cycles .
- Stability Testing: Monitor degradation via monthly HPLC analysis; discard if purity drops below 90% .
Advanced: How does the stereochemistry of L-Norleucinamide, L-alanyl- influence its role in bacterial peptidoglycan synthesis?
Methodological Answer:
The L-alanyl-β-D-glutamyl linkage is critical for cross-linking glycan strands in peptidoglycan networks . To study this:
- Enzyme Kinetics: Use purified penicillin-binding proteins (PBPs) in vitro to measure transpeptidation rates via stopped-flow spectrophotometry .
- Molecular Docking: Perform in silico simulations (e.g., AutoDock Vina) to compare binding affinities of stereoisomers with PBPs .
- Mutagenesis: Engineer bacterial strains with D-alanine racemase knockouts to assess dependence on L-configuration .
Basic: What statistical methods are recommended for analyzing dose-response data in studies involving L-Norleucinamide, L-alanyl-?
Methodological Answer:
- Dose-Response Curves: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ .
- Error Analysis: Report 95% confidence intervals and use bootstrapping for small sample sizes .
- Reproducibility: Include triplicate measurements and negative controls (e.g., solvent-only) in each experiment .
Advanced: How can in silico modeling predict metabolic pathways of L-Norleucinamide, L-alanyl-?
Methodological Answer:
- Pathway Prediction Tools: Use platforms like KEGG Mapper or MetaCyc to identify putative degradation enzymes (e.g., peptidases, amidases) .
- Density Functional Theory (DFT): Calculate thermodynamic barriers for hydrolysis or isomerization reactions .
- Validation: Couple predictions with LC-MS/MS to detect metabolites in bacterial lysates or hepatocyte assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
